molecular formula C12H15NO B1313108 3H-spiro[2-benzofuran-1,4'-piperidine] CAS No. 38309-60-3

3H-spiro[2-benzofuran-1,4'-piperidine]

Cat. No.: B1313108
CAS No.: 38309-60-3
M. Wt: 189.25 g/mol
InChI Key: BYOIMOJOKVUNTP-UHFFFAOYSA-N
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Description

3H-spiro[2-benzofuran-1,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which consists of a benzofuran ring and a piperidine ring connected through a spiro carbon atom. This compound has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[2-benzofuran-1,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of 3H-spiro[2-benzofuran-1,4’-piperidine] may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques to ensure the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

3H-spiro[2-benzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3H-spiro[2-benzofuran-1,4’-piperidine] include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 3H-spiro[2-benzofuran-1,4’-piperidine] depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, reduction reactions produce reduced compounds, and substitution reactions result in substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3H-spiro[2-benzofuran-1,4’-piperidine] can be compared with other similar compounds, such as:

  • 3H-spiro[1-benzofuran-2,4’-piperidine]
  • 3H-spiro[1-benzofuran-2,3’-piperidine]
  • 1’-benzyl-3H-spiro[2-benzofuran-1,4’-piperidine]
  • Spiro[isobenzofuran-1(3H),4’-piperidine]-3-one hydrochloride
  • 3H-spiro[2-benzofuran-1,4’-piperidine]-3-one

These compounds share similar spiro structures but differ in the specific arrangement of the benzofuran and piperidine rings, as well as the presence of additional functional groups . The uniqueness of 3H-spiro[2-benzofuran-1,4’-piperidine] lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOIMOJOKVUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439939
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38309-60-3
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1′-Benzyl-3H-spiro[2-benzofuran-1,4′-piperidine] (119 g, 425.9 mmol) was dissolved EtOH (1 L) under argon and treated with Raney nickel (12 g) at ambient temperature for 1 h to absorb impurities which tended to poison the catalyst. Raney nickel was filtered off and the filtrate was hydrogenated in a steel autoclave over 10% Pd/C (Degussa Nr. 1835) (12 g) at 5 bar hydrogen pressure and 40° C. for 19 h. According to HPLC there was still 2.7% of starting material present. Thus the catalyst was filtered off, fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition was continued for 24 h. Filtration of the catalyst and evaporation of EtOH gave a light yellow oil, which crystallized spontaneously upon stirring with heptane (1 L) to give a white solid (65 g, 80%). MS: m/z=190 [M+H]+.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (7.5 mL 1M in ether) diluted with 35 mL of tetrahydrofuran was cooled to 0° C. and added to a suspension of 3-oxospiro[isobenzofuran-1(3H),4'-piperidine] (0.38 g) in 40 mL of anhydrous tetrahydrofuran containing boron trifluoride etherate (6.9 mL). The reaction mixture was allowed to warm to room temperature and then refluxed for 3 hours. At the end of this period, the reaction mixture was cooled in ice and treated with 5% HCl (8 mL) followed by water (8 mL). After concentrating under reduced pressure, the reaction mixture was treated with concentrated HCl (8 mL) and heated to reflux, cooled to room temperature, the pH was adjusted to 5 by adding sodium hydroxide solution and extracted with ether. The aqueous layer was made basic (pH 11) with sodium hydroxide and extracted with two portions of dichloromethane. The dichloromethane layer was dried and evaporated to afford the named product (0.28 g) which was used in the next step without further purification; MS: 190; NMR: 7-1.1.9 (m, 4), 2.9-3.1 (m, 4), 5.1 (s, 2), 7.1-7.3 (m, 4).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 2
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 3
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 4
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 5
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Reactant of Route 6
3H-spiro[2-benzofuran-1,4'-piperidine]

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